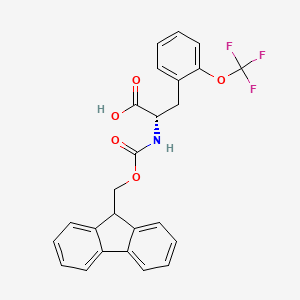

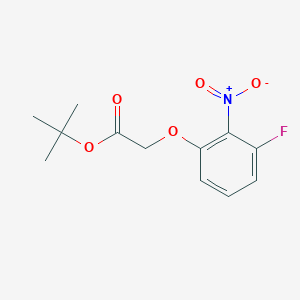

![molecular formula C23H21NO4 B2495540 [4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate CAS No. 331460-64-1](/img/structure/B2495540.png)

[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to "[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate" often involves complex organic synthesis techniques. For instance, chiral auxiliary-bearing isocyanides have been synthesized, demonstrating the utility of these compounds in asymmetric synthesis. The molecular structure of some derivatives, determined through X-ray crystallography, has shown high fluorescence quantum yields, suggesting potential applications in materials science (Tang & Verkade, 1996).

Molecular Structure Analysis

Molecular structure analysis using DFT and TD-DFT/PCM calculations has been performed on similar compounds to determine structural parameters, spectroscopic characterization, and NLO properties. These studies help understand the electronic structure and reactivity of such compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The chemical reactions involving derivatives of this compound often result in the formation of potent and selective inhibitors for various cancer cell lines, highlighting their potential in medicinal chemistry. The synthesis and evaluation of analogues have led to the identification of compounds with significant antiproliferative activity (Mortimer et al., 2006).

Physical Properties Analysis

The physical properties of compounds within this class can be significantly influenced by their molecular structure. X-ray crystallography has provided insights into the crystalline structures, revealing intramolecular hydrogen bonds and aromatic π-π interactions which contribute to their stability and reactivity (Kranjc, Kočevar, & Perdih, 2011).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiradicalic Capacities

Phenolic derivatives, including those with dimethoxyphenyl groups, have been studied for their antioxidant and radical scavenging properties. Kucukoglu and Nadaroğlu (2014) assessed the in vitro antioxidant and radical scavenging activities of several hydroxy phenyl derivatives naturally present in fruits and vegetables, highlighting the significance of phenolic compounds in inhibiting lipid peroxidation and demonstrating higher total antioxidant activity, radical scavenging, and metal chelating activities than widely used antioxidants like α-tocopherol and butylated hydroxyanisole (BHA) (Kucukoglu & Nadaroğlu, 2014).

Anticancer Activity

Mortimer et al. (2006) synthesized a series of new 2-phenylbenzothiazoles, including derivatives with 3,4-dimethoxyphenyl groups, which showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This study demonstrates the potential of phenolic derivatives in developing new anticancer agents (Mortimer et al., 2006).

Material Science Applications

In material science, Takagi et al. (2013) explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer. These compounds, including phenyl derivatives similar in structural complexity to the query compound, show promise in the development of new materials with specific optical properties (Takagi et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structures related to the queried compound, have demonstrated potent cytotoxic activities and significant antimicrobial effects against various bacterial strains, suggesting the utility of such phenolic derivatives in antimicrobial applications (Deady et al., 2003).

Eigenschaften

IUPAC Name |

[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYCUSRMOBUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

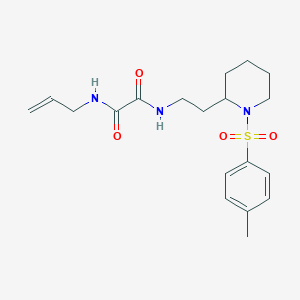

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

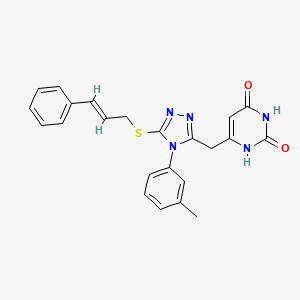

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)

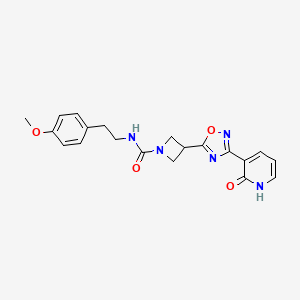

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)

![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)